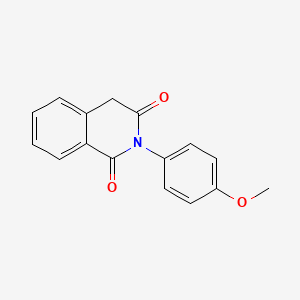

2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione

Description

Significance of Isoquinolinediones in Chemical Research

The significance of the isoquinolinedione scaffold in chemical research is underscored by its presence in a variety of biologically active compounds. This structural framework is a key component in the design of agents targeting a range of enzymes and receptors. Notably, derivatives of isoquinoline-1,3(2H,4H)-dione have been investigated for their potential as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair, making them promising candidates for anticancer therapies. nih.govasco.org Specifically, the constrained carboxamide group within the isoquinolinedione structure mimics the nicotinamide (B372718) portion of the NAD+ substrate, allowing for competitive inhibition of PARP. nih.gov

Furthermore, certain N-substituted isoquinoline-1,3(2H,4H)-diones, also known as homophthalimides, have demonstrated anticonvulsant properties. nih.govnih.gov This has spurred research into the synthesis and evaluation of various derivatives to identify compounds with potent activity and favorable safety profiles for the potential treatment of epilepsy.

Historical Context and Evolution of Isoquinoline-1,3(2H,4H)-dione Chemistry

The chemistry of isoquinoline (B145761) and its derivatives has a rich history dating back to the late 19th century. The parent isoquinoline was first isolated from coal tar in 1885. mdpi.com The synthesis of the isoquinoline-1,3(2H,4H)-dione core, also known as homophthalimide, can be traced back to early synthetic methodologies in organic chemistry.

One of the foundational approaches for the synthesis of related imides is the Gabriel Synthesis , developed in 1887 by Siegmund Gabriel. nih.gov This method traditionally involves the N-alkylation of phthalimide (B116566) and can be conceptually extended to the synthesis of N-substituted homophthalimides. Another classical reaction, the Dieckmann Condensation , reported by Walter Dieckmann in 1894, provides a route to cyclic β-keto esters, which are key intermediates in the synthesis of various heterocyclic systems, including the isoquinolinedione framework. nih.govnih.govlookchem.comrsc.orgniscpr.res.in This intramolecular condensation of diesters under basic conditions has been a cornerstone in the construction of five- and six-membered rings.

Over the years, synthetic methods have evolved significantly. Modern approaches, such as cascade reactions involving radical cyclization of N-alkyl-N-methacryloyl benzamides, offer more efficient and milder conditions for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives. rsc.orgrsc.org These advancements have facilitated the generation of diverse libraries of these compounds for biological screening.

Classification and Structural Features of N-Substituted Isoquinoline-1,3(2H,4H)-diones

N-Alkyl Isoquinoline-1,3(2H,4H)-diones: These compounds feature an alkyl group at the nitrogen atom. The length and branching of the alkyl chain can influence the compound's solubility and steric profile.

N-Aryl Isoquinoline-1,3(2H,4H)-diones: This class, which includes 2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione, is characterized by an aromatic ring directly attached to the nitrogen. The electronic nature of the substituents on the aryl ring (electron-donating or electron-withdrawing) can significantly alter the electron density of the isoquinolinedione core and its hydrogen bonding capabilities. For instance, the methoxy (B1213986) group in the title compound is an electron-donating group.

N-Heteroaryl Isoquinoline-1,3(2H,4H)-diones: In this subclass, the nitrogen is attached to a heterocyclic aromatic ring, introducing additional sites for hydrogen bonding and potential coordination with metal ions.

The structural features of these molecules are defined by the relatively planar isoquinolinedione ring system. The N-substituent introduces a degree of conformational flexibility, particularly if it is not a simple aryl group. The two carbonyl groups act as hydrogen bond acceptors, which is a key feature for their interaction with biological macromolecules.

Overview of Research Trajectories for the this compound Core

Research on the this compound core and related N-aryl derivatives has primarily been driven by their potential applications in medicinal chemistry. While specific detailed research findings for the title compound are not extensively documented in publicly available literature, the general research trajectories for this class of compounds can be summarized as follows:

Synthesis and Characterization: A primary focus has been on the development of efficient synthetic routes to access a variety of N-aryl isoquinoline-1,3(2H,4H)-diones. One common method involves the condensation of homophthalic acid with an appropriate aniline, such as 4-methoxyaniline, often under thermal conditions or with a catalyst. alfa-chemistry.com The synthesized compounds are then characterized using standard spectroscopic techniques.

Anticonvulsant Activity: Inspired by the anticonvulsant properties of related phthalimides, researchers have explored N-aryl homophthalimides for their potential to modulate neuronal excitability. Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the N-phenyl ring influence anticonvulsant efficacy. nih.govnih.gov

Enzyme Inhibition: The isoquinolinedione scaffold has been identified as a promising pharmacophore for the inhibition of enzymes such as PARP. nih.govasco.org Research in this area focuses on designing and synthesizing derivatives with high potency and selectivity for specific PARP isoforms. The 4-methoxyphenyl (B3050149) group in the title compound could potentially engage in specific interactions within the enzyme's active site.

Chemical Compound Data

| Compound Name |

| This compound |

| Isoquinoline-1,3(2H,4H)-dione |

| Homophthalimide |

| Phthalimide |

| 4-methoxyaniline |

| Homophthalic acid |

| 3,4-dihydro-5-methylisoquinolin-1(2H)-one (PD128763) |

| 8-hydroxy-2-methylquinazolin-4-[3H]-one (NU1025) |

| 4-amino-N-(2,6-dimethylphenyl)phthalimide |

| 4-amino-N-(2-methylphenyl)-phthalimide |

| N-(2,6-dimethyl-phenyl)phthalimide |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.28 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 267.089543 g/mol |

| Heavy Atom Count | 20 |

| Complexity | 387 |

| CAS Number | 60462-91-1 |

| Data sourced from publicly available chemical databases. |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-13-8-6-12(7-9-13)17-15(18)10-11-4-2-3-5-14(11)16(17)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCWNIGSFBOPQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353707 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668586 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60462-91-1 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methoxyphenyl Isoquinoline 1,3 2h,4h Dione and Analogous Structures

Classical and Conventional Synthetic Approaches

Traditional methods for the construction of the isoquinoline-1,3(2H,4H)-dione scaffold have historically relied on well-established condensation and cyclization reactions. These methods are valued for their reliability and the use of readily available starting materials.

Condensation Reactions Utilizing Homophthalic Anhydride and Aromatic Amines

A foundational approach to the synthesis of N-substituted isoquinoline-1,3(2H,4H)-diones involves the condensation of homophthalic anhydride with a primary aromatic amine. In the case of 2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione, this involves the reaction of homophthalic anhydride with 4-methoxyaniline. This reaction proceeds through the formation of an intermediate amic acid, which then undergoes cyclization, typically under thermal conditions or with the aid of a dehydrating agent, to yield the final dione (B5365651) product. The reactivity of the anhydride with the amine is a key step in forming the core heterocyclic structure.

Ring-Closing and Cyclization Strategies for Isoquinoline-1,3(2H,4H)-dione Formation

Beyond the direct condensation approach, other ring-closing strategies have been employed to construct the isoquinoline-1,3(2H,4H)-dione skeleton. These methods often involve the formation of a key precursor that is then induced to cyclize. Two notable examples of such strategies that can be conceptually applied are the Dieckmann condensation and Ring-Closing Metathesis (RCM).

The Dieckmann condensation is an intramolecular Claisen condensation of a diester with a base to form a β-keto ester. organic-chemistry.orgwikipedia.org In principle, a suitably substituted diester precursor could be cyclized to form the six-membered ring of the isoquinoline-1,3(2H,4H)-dione system. This would involve the formation of the C4-C4a bond through an intramolecular nucleophilic attack.

Ring-Closing Metathesis (RCM) is a powerful tool for the formation of cyclic alkenes from a diene precursor using a metal catalyst, typically containing ruthenium. wikipedia.orgorganic-chemistry.org For the synthesis of isoquinoline-1,3(2H,4H)-dione analogs, a precursor containing two terminal alkene functionalities could be designed to undergo RCM to form the heterocyclic ring. wikipedia.org

Advanced Radical Cascade and Cyclization Reactions

In recent years, radical-based methodologies have emerged as powerful and versatile tools for the synthesis of complex organic molecules, including isoquinoline-1,3(2H,4H)-diones. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Visible-Light-Mediated Cyclization of Acryloylbenzamides and N-Methacryloylbenzamides

Visible-light photoredox catalysis has enabled the development of novel cyclization reactions for the synthesis of isoquinoline-1,3(2H,4H)-diones. researchgate.net In this approach, acryloylbenzamides or N-methacryloylbenzamides serve as key precursors. researchgate.netnih.gov The reaction is typically initiated by the generation of a radical species which then adds to the alkene moiety of the acryloylbenzamide. This is followed by an intramolecular cyclization onto the aromatic ring to form the desired dione structure. researchgate.net These reactions can be mediated by photocatalysts that absorb visible light and initiate the radical cascade. researchgate.net

A variety of radical precursors can be used in these transformations, including those generated from alkyl boronic acids, arylsulfonylhydrazides, and oxime esters. researchgate.net For example, a visible-light-induced decarboxylative cascade reaction of acryloylbenzamides with alkyl N-hydroxyphthalimide (NHP) esters has been developed. researchgate.net

Cascade Alkylarylation and Intramolecular Cyclization Protocols

Cascade reactions that combine both an alkylation and an arylation step in a single operation, followed by intramolecular cyclization, represent an efficient strategy for the synthesis of substituted isoquinoline-1,3(2H,4H)-diones. A Lewis acidic ionic liquid-catalyzed radical-cascade alkylation/cyclization of N-alkyl-N-methacryloyl benzamides with unactivated alkanes has been reported. nih.gov This method utilizes visible-light-induced ligand-to-metal charge transfer (LMCT) to generate alkyl radicals from simple alkanes, which then participate in the cascade reaction. nih.gov

Radical Addition Strategies Initiated by Diverse Precursors

A broad range of radical precursors have been utilized to initiate the cyclization of acryloylbenzamides and related substrates, leading to the formation of isoquinoline-1,3(2H,4H)-diones. These methods offer a high degree of flexibility in introducing various substituents at the 4-position of the dione ring system.

Examples of such strategies include:

Thiyl Radical Addition: An aerobic oxidative thiyl radical addition/cyclization of N-methacryloylbenzamides has been developed using dioxygen as the terminal oxidant. rsc.org

Hydroxyalkylation-Initiated Radical Cyclization: A metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamide has been shown to construct the isoquinolinone core. nih.gov

Cascade Reactions with Aryl Aldehydes: A cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes can generate isoquinoline-1,3(2H,4H)-dione derivatives through an oxidative cross-coupling followed by radical addition. nih.gov

Photogenerated N-Amidyl Radicals: Intramolecular cascade cyclizations initiated by photogenerated N-amidyl radicals have been explored for the synthesis of related fused heterocyclic systems. researchgate.net

These radical-based methods provide a powerful and modular approach to the synthesis of a diverse library of isoquinoline-1,3(2H,4H)-dione derivatives.

Photochemical and Electrochemical Approaches

Recent advancements in synthetic organic chemistry have harnessed light and electricity to drive reactions, providing powerful tools for constructing complex molecular architectures like isoquinoline-1,3(2H,4H)-diones. These methods often allow for reactions to occur under mild conditions with high selectivity, avoiding the need for harsh reagents.

A notable photochemical strategy involves the functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones. researchgate.netnih.govacs.org As versatile reagents, diazo compounds provide access to a wide array of derivatives. acs.org This method utilizes visible light, often from blue LEDs (455 nm), to initiate reactions under mild photochemical conditions. acs.org

Specifically, this approach enables the introduction of fluorinated moieties through photochemical O–H insertion reactions, which are typically completed in under two hours. researchgate.netnih.govacs.org The reaction of various N-substituted 4-diazoisoquinoline-1,3(2H,4H)-diones with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) demonstrates this capability. While using a mixture of EtOAc and HFIP resulted in low yields, conducting the reaction in neat HFIP significantly improved the outcome. acs.org For instance, the reaction with N-methyl-4-diazoisoquinoline-1,3(2H,4H)-dione yielded the desired fluorinated product in 67% after two hours. acs.org Other N-alkyl substituted variants performed consistently, affording fluorinated derivatives in yields ranging from 60–71%. acs.org However, the N-phenyl substituted diazo compound resulted in a lower yield due to the reduced stability of the substrate and product. acs.org

This photochemical method represents a mild and efficient pathway for the C4-functionalization of the isoquinolinedione scaffold.

Table 1: Photoinduced Functionalization of N-Substituted 4-Diazoisoquinoline-1,3(2H,4H)-diones with HFIP

| Entry | N-Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl | 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-2-methylisoquinoline-1,3(2H,4H)-dione | 67 |

| 2 | Ethyl | 2-Ethyl-4-(1,1,1,3,3,3-hexafluoro-2-propoxy)isoquinoline-1,3(2H,4H)-dione | 71 |

| 3 | Propyl | 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-2-propylisoquinoline-1,3(2H,4H)-dione | 65 |

| 4 | Isopropyl | 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-2-isopropylisoquinoline-1,3(2H,4H)-dione | 60 |

| 5 | Benzyl | 2-Benzyl-4-(1,1,1,3,3,3-hexafluoro-2-propoxy)isoquinoline-1,3(2H,4H)-dione | 68 |

| 6 | Phenyl | 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-2-phenylisoquinoline-1,3(2H,4H)-dione | 35 |

Data sourced from research on the photochemical functionalization of diazoisoquinolinediones. acs.org

Electrochemical synthesis, particularly when combined with continuous-flow technology, offers a green and efficient alternative to traditional batch processing. researchgate.netulaval.ca This approach has been successfully applied to the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.net The reaction proceeds through the sulfonylation of alkenes with sulfonylhydrazides in a continuous-flow electrolytic cell. researchgate.net

This method presents several advantages inherent to flow chemistry, including improved mass and heat transfer, enhanced safety, and easier scalability. baranlab.org The electrochemical setup allows for the replacement of toxic and expensive chemical oxidants with electricity, a sustainable reagent. ulaval.ca The synthesis of isoquinolinedione derivatives via this method is performed under metal-free and oxidant-free conditions, yielding moderate to good amounts of the desired products. A key benefit of the continuous-flow system is that reaction scale-up can be achieved without altering the optimized reaction conditions. researchgate.net

Photoinduced hydrogen atom transfer (HAT) has emerged as a powerful strategy for generating synthetically valuable alkyl radicals from C-H bonds. nih.govpurdue.edu This process involves the transfer of a hydrogen atom (both a proton and an electron) from one species to another, driven by the bond dissociation energy (BDE). mdpi.com Visible-light-mediated HAT provides a direct and selective route for the functionalization of C-H bonds under mild conditions. rhhz.net

In the context of synthesizing complex molecules, a HAT catalyst, upon photoexcitation, can selectively abstract a hydrogen atom from a substrate to form an alkyl radical. researchgate.net This highly reactive intermediate can then participate in various bond-forming reactions. purdue.edumdpi.com While direct examples for this compound are specific, the principle is broadly applicable to the functionalization of precursors. This method allows for the use of readily available starting materials, converting inert C-H bonds into reactive sites for building the isoquinolinedione framework or for its subsequent modification. purdue.edu

Green Chemistry Principles in Isoquinolinedione Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for pharmacologically relevant molecules like isoquinolinediones. mdpi.com

A significant focus of green synthetic chemistry is the avoidance of heavy metal catalysts and stoichiometric chemical oxidants, which can lead to toxic waste and product contamination. Several modern methods for synthesizing isoquinolinedione derivatives adhere to this principle.

The electrochemical continuous-flow synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones is a prime example of a metal-free and oxidant-free process. researchgate.net Similarly, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed to produce isoquinoline-1,3(2H,4H)-dione derivatives in good yields without the need for metal catalysts. nih.gov The photoinduced functionalization of diazoisoquinolinediones also proceeds without metal catalysts. researchgate.netacs.org These approaches enhance the environmental profile of the synthesis and simplify product purification.

Operating under mild reaction conditions (ambient temperature and pressure) and minimizing the use of hazardous organic solvents are core tenets of green chemistry. mdpi.com

The photochemical functionalization of diazoisoquinolinediones, for example, is conducted at approximately 15 °C. acs.org The electrochemical flow synthesis also proceeds under mild conditions. researchgate.net Furthermore, some synthetic routes have been developed to be entirely solvent-free. A cascade reaction for generating isoquinoline-1,3(2H,4H)-dione derivatives proceeds efficiently without any organic solvents. nih.gov Another example is the synthesis of imidazo[1,2-a]pyridines, a related heterocyclic synthesis, which was found to give the highest yield (91%) when conducted at 60 °C in the absence of any solvent. scielo.br These examples demonstrate a commitment to developing synthetic methodologies that are not only efficient but also environmentally benign.

Synthesis of Key Intermediates and Precursors for this compound

The primary pathway to this compound hinges on the synthesis of two key precursors: homophthalic anhydride and 4-methoxyaniline. While 4-methoxyaniline is a commercially available reagent, the synthesis of homophthalic anhydride requires a multi-step process starting from readily available materials.

Synthesis of Homophthalic Acid

Homophthalic acid, also known as 2-(carboxymethyl)benzoic acid, is a fundamental precursor to homophthalic anhydride. Various synthetic routes have been reported for its preparation. One common method involves the oxidation of indene. orgsyn.org Alternatively, it can be synthesized from 2-carboxybenzaldehyde through a series of reactions. Another established method is the hydrolysis of o-carboxyphenylacetonitrile. orgsyn.org

A well-documented laboratory-scale synthesis of homophthalic acid involves the oxidation of indene using potassium permanganate or chromic acid. orgsyn.org The reaction with chromic acid is reported to yield a purer product. orgsyn.org The general procedure involves the careful addition of an oxidizing agent to a solution of indene, followed by workup and purification to isolate the crystalline homophthalic acid. The product is typically a white crystalline solid with a melting point of 180–181 °C. orgsyn.org

Table 1: Synthesis of Homophthalic Acid from Indene

| Starting Material | Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Indene | Chromic acid in sulfuric acid | 65 ± 2 °C, 2 hours | 66-77 | orgsyn.org |

Synthesis of Homophthalic Anhydride

The dehydration of homophthalic acid yields homophthalic anhydride, the key electrophile for the subsequent condensation reaction. This cyclization can be achieved by heating the dicarboxylic acid with a dehydrating agent. Common reagents for this transformation include acetic anhydride and acetyl chloride. orgsyn.org

A typical procedure involves refluxing dry homophthalic acid with acetic anhydride for a period of time, followed by cooling to induce crystallization of the anhydride. orgsyn.org The resulting homophthalic anhydride is a solid that can be collected by filtration.

Table 2: Synthesis of Homophthalic Anhydride from Homophthalic Acid

| Starting Material | Dehydrating Agent | Reaction Conditions | Reference |

|---|---|---|---|

| Homophthalic acid | Acetic anhydride | Reflux, 2 hours | orgsyn.org |

| Homophthalic acid | Acetyl chloride | Reflux | orgsyn.org |

Synthesis of N-(4-Methoxyphenyl)homophthalimide

The final key intermediate, N-(4-methoxyphenyl)homophthalimide, is synthesized through the condensation of homophthalic anhydride with 4-methoxyaniline. This reaction is analogous to the well-established synthesis of N-substituted phthalimides from phthalic anhydride and primary amines. The reaction typically proceeds by heating the two reactants in a suitable solvent, such as glacial acetic acid. nih.gov

The nucleophilic amino group of 4-methoxyaniline attacks one of the carbonyl carbons of the homophthalic anhydride, leading to the opening of the anhydride ring to form an intermediate amic acid. Subsequent intramolecular cyclization with the elimination of a water molecule affords the desired imide, this compound.

An analogous reaction between phthalic anhydride and 4-methoxyaniline has been reported to proceed by heating the reactants in acetic acid for 4 hours, resulting in a 60% yield of N-(4-methoxyphenyl)phthalimide after recrystallization from ethanol. nih.gov A similar outcome is expected for the reaction with homophthalic anhydride.

Table 3: Analogous Synthesis of N-(4-Methoxyphenyl)phthalimide

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

|---|

Chemical Reactivity and Functionalization of the Isoquinoline 1,3 2h,4h Dione Core

Electrophilic and Nucleophilic Transformations

The isoquinoline-1,3(2H,4H)-dione core possesses multiple reactive sites amenable to both electrophilic and nucleophilic attack. The reactivity is influenced by the electronic nature of the substituents on both the isoquinoline (B145761) and the N-phenyl rings.

Introduction of Functional Groups at C-4 Position

The C-4 position of the isoquinoline-1,3(2H,4H)-dione ring is an active methylene (B1212753) group, making it a prime site for the introduction of various functional groups through several synthetic strategies.

One notable method involves the use of 4-diazoisoquinoline-1,3(2H,4H)-diones as versatile intermediates. nih.govicm.edu.placs.org These diazo compounds can undergo photochemical insertion reactions to introduce a range of fluorinated moieties. nih.govicm.edu.placs.org For instance, photolysis of a 4-diazoisoquinoline-1,3(2H,4H)-dione in the presence of fluorinated alcohols under blue LED irradiation leads to the formation of C-4 ether-linked fluorinated derivatives in good yields. acs.org This method is advantageous due to its mild reaction conditions. acs.org

Radical cascade reactions also provide an effective pathway for the functionalization of the C-4 position. researchgate.netrsc.orgrsc.org These reactions often involve the generation of a radical species that adds to an appropriately substituted precursor, followed by cyclization to form the isoquinolinedione ring with a substituent at the C-4 position. researchgate.netrsc.org For example, a visible-light-induced radical cascade trifluoromethylation/cyclization of N-benzamides with CF3SO2Na has been developed for the synthesis of CF3-containing isoquinoline-1,3-diones. researchgate.net

Below is a table summarizing the yields of various C-4 functionalized isoquinoline-1,3(2H,4H)-diones obtained through photochemical O-H insertion reactions of 4-diazo-2-phenylisoquinoline-1,3(2H,4H)-dione with different alcohols.

| Entry | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | CF3CH2OH | 4-(2,2,2-trifluoroethoxy) | 65 |

| 2 | (CF3)2CHOH | 4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy) | 71 |

| 3 | (CF3)3COH | 4-(perfluoro-tert-butoxy) | 45 |

| 4 | C2F5CH2OH | 4-(2,2,3,3,3-pentafluoropropoxy) | 68 |

Reactions Involving Aromatic and Heterocyclic Substituents

The 2-(4-methoxyphenyl) substituent on the nitrogen atom and the fused benzene (B151609) ring of the isoquinoline core are susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group on the N-phenyl ring is an activating, ortho-, para-directing group, while the isoquinolinedione moiety is generally deactivating towards the fused benzene ring.

Electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can potentially be performed on the 4-methoxyphenyl (B3050149) ring. youtube.comyoutube.comyoutube.com For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the positions ortho to the methoxy group. youtube.comyoutube.com The precise regioselectivity would be influenced by steric hindrance from the bulky isoquinolinedione core.

While specific examples for 2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione are not extensively documented in the provided search results, analogous reactions on N-(4-methoxyphenyl)-sulfonamides demonstrate the reactivity of the methoxyphenyl group. mdpi.com In these systems, intermolecular interactions and electronic effects dictate the outcomes of substitution reactions. mdpi.com

Nucleophilic aromatic substitution (SNA) on the fused benzene ring of the isoquinolinedione is also a possibility, particularly if the ring is substituted with strong electron-withdrawing groups. mdpi.comresearchgate.netrsc.org The presence of such groups would activate the ring towards attack by nucleophiles.

Ring Transformations and Derivatization

The isoquinoline-1,3(2H,4H)-dione core can undergo significant structural modifications through ring-opening and recyclization reactions, leading to the formation of novel heterocyclic systems.

Ring-Opening and Recyclization Mechanisms

The imide functionality within the isoquinoline-1,3(2H,4H)-dione is susceptible to cleavage under certain conditions. For instance, treatment of N-aryl-1,2,3,4-tetrahydroisoquinolines with N-bromosuccinimide (NBS) can lead to ring-opening to afford aldehydes. researchgate.net While this is on a reduced isoquinoline system, it highlights the potential for cleavage of the heterocyclic ring.

More directly, N-aryl isoquinoline-1,3-diones can undergo ring contraction. Under aerobic and basic conditions, heteroatom nucleophiles can induce an imide opening followed by a ring contraction sequence. This transformation offers a pathway to different heterocyclic scaffolds.

Recyclization reactions can follow ring-opening to generate entirely new ring systems. For example, a retro-1,3-dipolar cycloaddition/recycloaddition sequence has been observed in dispiropyrrolo[2,1-a]isoquinolineoxindoles, allowing for the interconversion of regioisomers. nih.gov Such mechanisms demonstrate the dynamic nature of the isoquinoline framework and its potential for rearrangement into more complex structures.

Formation of Spiro-Fused Heterocyclic Systems

The C-4 position of the isoquinoline-1,3(2H,4H)-dione is a key handle for the construction of spiro-fused heterocyclic systems. These reactions often proceed via cycloaddition pathways.

A notable example is the diastereoselective one-pot three-component [3 + 2] cycloaddition reaction involving isatin (B1672199) derivatives, 1,2,3,4-tetrahydroisoquinoline, and (Z)-5-arylidene-1,3-thiazolidine-2,4-diones to furnish novel spiropyrrolo[1,2-a]isoquinoline-oxindole skeletons. nih.gov The regioselectivity of this reaction can be controlled by temperature and solvent, allowing for the synthesis of different regioisomeric products. nih.gov

Another strategy involves the formal [4 + 1] annulation reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles to create spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org While not directly involving an isoquinolinedione, this demonstrates the utility of dione-containing heterocycles in spiro-annulation reactions. Organocatalytic enantioselective (4+3) cyclization has also been employed to synthesize spiro-fused heterocycles containing an isoindolinone moiety, which is structurally related to the isoquinolinedione core. rsc.org

The following table presents examples of spiro-fused heterocyclic systems synthesized from isoquinoline precursors.

| Reactants | Reaction Type | Spiro-Fused Product |

|---|---|---|

| Isatin, THIQ, (Z)-5-arylidene-1,3-thiazolidine-2,4-dione | [3 + 2] Cycloaddition | Spiropyrrolo[1,2-a]isoquinoline-oxindole |

| α-(3-isoindolinonyl) propargylic alcohols, 2-indolylmethanols | (4+3) Cyclization | Spiro isoindolinone-oxepine-fused indole |

Diversification Strategies for Creating Novel Isoquinolinedione Architectures

The development of novel isoquinolinedione architectures is crucial for expanding their application in various scientific fields. Diversity-oriented synthesis (DOS) provides a powerful approach to generate libraries of structurally diverse and complex molecules from a common starting material. rsc.orgunam.mxrsc.org

One effective strategy involves the use of multicomponent reactions. For instance, a diversity-oriented synthesis of highly fluorescent fused isoquinolines has been achieved through a three-step protocol starting with an Ugi four-component reaction. unam.mx This approach allows for the rapid assembly of complex molecules with varied substitution patterns.

Radical cascade reactions are also a cornerstone for the diversification of the isoquinolinedione scaffold. researchgate.netrsc.orgresearchgate.net By employing different radical precursors, a wide range of functional groups, including carbon, sulfur, phosphorus, and nitrogen-containing moieties, can be introduced, leading to a diverse array of isoquinoline-1,3-diones. researchgate.net

Furthermore, strategic modifications of the synthetic pathways can lead to different structural outcomes. For example, in the synthesis of imidazo[2,1-a]isoquinolines, the choice of ester groups on the α-diazoketoester coupling partner or the use of specific additives can precisely control the substitution pattern at the 5- or 6-position. rsc.org This fine-tuning of reaction conditions is a key principle in the diversification of heterocyclic cores. The combination of these strategies enables the systematic exploration of the chemical space around the this compound core, facilitating the discovery of novel compounds with unique properties.

Structural Elucidation and Advanced Spectroscopic Analysis of 2 4 Methoxyphenyl Isoquinoline 1,3 2h,4h Dione and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. While specific experimental ¹H NMR data for 2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione is not detailed in the reviewed literature, analysis of closely related derivatives allows for the prediction of its spectral features.

The structure of this compound contains several key proton signals that would be expected in its ¹H NMR spectrum:

Aromatic Protons: Signals corresponding to the protons on the isoquinoline (B145761) core's benzene (B151609) ring and the 4-methoxyphenyl (B3050149) substituent. These would typically appear in the downfield region (approx. δ 7.0-8.5 ppm). The protons on the 4-methoxyphenyl group would likely present as two distinct doublets due to their symmetrical substitution pattern.

Methylene (B1212753) Protons: A singlet signal corresponding to the two protons at the C4 position of the isoquinoline core (CH₂). This signal would be expected in the range of δ 4.0-4.5 ppm.

Methoxy (B1213986) Protons: A sharp singlet for the three protons of the methoxy group (-OCH₃), typically appearing around δ 3.8 ppm.

For comparison, the ¹H NMR spectral data for a related derivative, 2-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, shows aromatic protons in the range of δ 7.04-8.08 ppm and aliphatic protons at δ 4.88 and 5.54 ppm. nih.gov Another derivative, 2-(p-methoxyphenyl) pyridine, displays aromatic signals between δ 6.98 and 8.65 ppm, with the characteristic methoxy singlet at δ 3.85 ppm. rsc.org

Table 1: ¹H NMR Data for Selected Isoquinoline Derivatives

| Compound | Key Proton Signals (δ ppm) | Solvent | Reference |

|---|---|---|---|

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 13.03 (s, 1H), 8.08–8.06 (m, 1H), 7.60–7.04 (m, 12H), 5.54 (d, 1H), 4.88 (d, 1H) | DMSO-d₆ | nih.gov |

| 2-(4-Ethoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 13.04 (s, 1H), 8.09–6.82 (m, 13H), 5.42 (d, 1H), 4.97 (d, 1H), 3.96 (q, 2H), 1.29 (t, 3H) | DMSO-d₆ | nih.gov |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would be expected to show distinct signals for each of its 16 carbon atoms.

Key expected signals include:

Carbonyl Carbons: Two signals in the highly deshielded region (approx. δ 160-170 ppm) for the C1 and C3 dione (B5365651) carbons.

Aromatic Carbons: Multiple signals in the aromatic region (approx. δ 114-145 ppm). The carbon attached to the methoxy group would appear upfield (around δ 114 ppm) due to the electron-donating effect of the oxygen, while the carbon attached to the nitrogen atom would be further downfield.

Aliphatic Carbon: A signal for the C4 methylene carbon (CH₂).

Methoxy Carbon: A signal for the -OCH₃ carbon, typically appearing around δ 55 ppm.

Analysis of related structures supports these predictions. For instance, the ¹³C NMR spectrum of 2-(4-bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid shows carbonyl peaks at δ 170.4 and 163.0 ppm and aromatic signals between δ 119.2 and 140.8 ppm. nih.gov

Table 2: ¹³C NMR Data for Selected Isoquinoline Derivatives

| Compound | Key Carbon Signals (δ ppm) | Solvent | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 170.4, 163.0, 140.8, 137.0, 134.5, 132.5, 131.5, 129.6, 128.9, 128.0, 127.9, 127.7, 119.2, 64.0, 49.1 | DMSO-d₆ | nih.gov |

| 1-Methyl-3-[2'-(4'-methoxyphenyl)ethyl]-lH,3H-quinazoline-2,4-dione | 169.5, 159.9, 148.5, 140.5, 132.8, 132.4, 129.7, 127.0, 126.4, 122.7, 117.4, 116.8, 116.3, 112.1, 55.1, 40.7, 35.7 | Not Specified | mdpi.com |

For this compound, an HMBC experiment would be instrumental in confirming the connectivity between the two main fragments of the molecule: the isoquinoline-1,3-dione core and the 4-methoxyphenyl group. Specifically, correlations would be expected between the protons on the 4-methoxyphenyl ring and the nitrogen-bearing carbon of the isoquinoline system. Furthermore, HMBC can unequivocally assign quaternary (non-protonated) carbons, such as the carbonyl carbons and the substituted aromatic carbons, by observing their correlations to nearby protons. nih.gov This technique is essential for distinguishing between potential isomers and confirming the final, unambiguous structure. rsc.org

Mass Spectrometric Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally labile, molecules. wiley.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desolvated and enter the mass analyzer. nih.gov For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺. Analysis of related isoquinoline alkaloids shows characteristic fragmentation behaviors, such as the loss of small neutral molecules like CH₃ or CO, which can help in the structural confirmation of unknown compounds within this class. Current time information in Chicago, IL, US.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical exact mass of this compound (molecular formula C₁₆H₁₃NO₃) is 267.08954328 Da. lookchem.com An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would unequivocally confirm the compound's elemental composition. nih.govmdpi.com This technique is indispensable for distinguishing between compounds that have the same nominal mass but different elemental formulas.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its molecular ion. When a molecule is subjected to a high-energy electron beam, it forms a radical cation (molecular ion, M+•), which can then undergo a series of fragmentation reactions.

For this compound, the molecular weight is 267.28 g/mol . lookchem.com The EIMS spectrum would be expected to show a molecular ion peak (M+•) at m/z 267. The fragmentation would likely involve characteristic cleavages of the isoquinoline-1,3-dione core and the N-aryl substituent. Potential fragmentation pathways could include:

Loss of CO (m/z 28) or two CO molecules from the dione moiety.

Cleavage at the N-C bond connecting the methoxyphenyl ring to the nitrogen atom.

Fragmentation of the methoxyphenyl ring, such as the loss of a methyl radical (•CH₃, m/z 15) or a methoxy radical (•OCH₃, m/z 31).

However, without experimental data, a definitive fragmentation pattern and the relative abundances of the fragment ions for this specific molecule cannot be provided.

Infrared (IR) Spectroscopy in Structural Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The structure of this compound contains several characteristic functional groups that would produce distinct absorption bands in an IR spectrum.

Based on its structure, the following characteristic IR absorption bands would be anticipated:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amide Carbonyl (C=O) | Stretch | ~1710 - 1660 |

| Ketone Carbonyl (C=O) | Stretch | ~1725 - 1705 |

| Aromatic C=C | Stretch | ~1600, ~1475 |

| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | ~1275 - 1200 |

| Aryl-Alkyl Ether (C-O-C) | Symmetric Stretch | ~1075 - 1020 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aliphatic C-H (CH₂) | Stretch | ~2960 - 2850 |

This table is predictive and based on established IR correlation charts. Actual experimental values may vary.

Analysis of related quinazolinedione structures shows strong carbonyl (C=O) stretching frequencies in the 1728-1656 cm⁻¹ range and ether C-O stretches around 1244 cm⁻¹ and 1030 cm⁻¹, supporting these predictions. mdpi.com

X-ray Crystallography for Molecular Conformation and Crystal Structure Elucidation

While a crystal structure for this compound has not been reported, the crystal structure of a closely related analog, 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione , provides significant insight into the likely structural features of the isoquinoline-1,3-dione core. nih.gov

For 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione, the analysis revealed the following key features:

The isoquinoline system is essentially planar. nih.gov

The molecule exists in the keto form. nih.gov

In the crystal, molecules are linked through weak C—H···O hydrogen bonds and C—H···π interactions, forming a three-dimensional network. nih.gov

The study yielded detailed crystallographic data, which is summarized below. It is plausible that the methoxyphenyl derivative would adopt a similar planar isoquinoline core, with the dihedral angle between the isoquinoline and methoxyphenyl rings being a key conformational parameter.

Table of Crystallographic Data for 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃NO₃ |

| Formula Weight | 267.28 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.677 (4) |

| b (Å) | 12.003 (10) |

| c (Å) | 13.885 (10) |

| V (ų) | 1279.4 (15) |

| Z | 4 |

| Temperature (K) | 100 |

| Dihedral Angle (rings) | 4.2 (2)° |

Theoretical and Computational Chemistry Studies on 2 4 Methoxyphenyl Isoquinoline 1,3 2h,4h Dione Derivatives

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and stability of 2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione and its analogues. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Studies on structurally similar compounds, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, have utilized the B3LYP/6-311++G(d,p) level of theory to perform geometry optimization and predict vibrational spectra. niscpr.res.in Such calculations help in confirming the optimized molecular structure and understanding the electronic transitions observed in UV-visible spectra. niscpr.res.in For the quinoline (B57606) series of compounds, DFT has been employed to determine structural parameters, thermochemistry, and dipole moments, with results showing good agreement with experimental data. scirp.orgscirp.org

A key aspect of these studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. scielo.br For instance, a larger HOMO-LUMO gap suggests higher stability and lower reactivity. scielo.br In related quinolinone derivatives, the HOMO and LUMO energies have been calculated to assess their charge transfer resistance. scielo.br

The molecular electrostatic potential (MEP) surface is another important property derived from quantum chemical calculations. The MEP map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This information is valuable for predicting how the molecule will interact with biological targets.

Table 1: Representative Quantum Chemical Calculation Parameters for a Related Compound

| Parameter | Value | Reference |

| HOMO Energy | -6.646 eV | scirp.org |

| LUMO Energy | -1.816 eV | scirp.org |

| HOMO-LUMO Energy Gap | 4.83 eV | scirp.org |

| Dipole Moment | 2.004 D | scirp.org |

Note: Data is for the related compound quinoline and serves as an illustrative example of the types of parameters calculated.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound derivatives, including their conformational flexibility and interactions with biological macromolecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative energies. For flexible molecules, identifying the most stable conformer is crucial as it is often the bioactive conformation. Techniques such as infrared (IR) spectroscopy combined with computational methods can be used to study the conformational landscape. researchgate.net For new ring systems incorporating the isoquinoline (B145761) moiety, NMR methods and X-ray crystallography have been employed to perform stereochemical and conformational analyses, revealing distorted conformational states in solution. nih.gov

Computational approaches can map the potential energy surface of a molecule, identifying low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to bind to a receptor.

Protein-Ligand Dynamics Simulation

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govspringernature.com In the context of drug design, MD simulations can provide detailed insights into the interactions between a ligand, such as a this compound derivative, and its protein target. nih.gov

These simulations can be used to:

Assess Binding Stability: By simulating the protein-ligand complex in a solvated environment, the stability of the binding pose obtained from molecular docking can be evaluated.

Characterize Binding Interactions: MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Predict Binding Affinities: Advanced techniques can be used to calculate the binding free energy, providing a more accurate prediction of the ligand's potency.

For example, MD simulations have been used to study the interactions of quinazoline (B50416) derivatives with their target enzymes, providing a deeper understanding of their inhibitory mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development and Validation of 2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA)

For isoquinoline-1,3-dione derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. plos.orgresearchgate.netnih.gov These methods correlate the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields.

The development of a robust 3D-QSAR model involves several key steps:

Dataset Selection: A diverse set of compounds with a wide range of biological activities is chosen.

Molecular Alignment: The molecules are aligned based on a common substructure or a docked conformation. The rigid isoquinoline-1,3(2H,4H)-dione ring is often used as the common scaffold for alignment. plos.org

Field Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules.

Statistical Analysis: Partial Least Squares (PLS) analysis is used to derive a correlation between the calculated fields and the biological activity.

The predictive power of the generated models is assessed through internal and external validation techniques. plos.org

Table 2: Statistical Parameters for CoMFA and CoMSIA Models of Isoquinoline-1,3-dione Derivatives as CDK4 Inhibitors

| Model | q² | r² | r²_pred | Reference |

| CoMFA | 0.695 | 0.947 | 0.875 | plos.org |

| CoMSIA | 0.641 | 0.933 | 0.769 | plos.org |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive correlation coefficient for the external test set.

Predictive Modeling for Biological Activity

Once validated, the 3D-QSAR models can be used to predict the biological activity of novel, untested compounds. mdpi.com The contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of the structural features that are favorable or unfavorable for activity. nih.gov

For instance, in the study of isoquinoline-1,3-dione derivatives as Cyclin-Dependent Kinase 4 (CDK4) inhibitors, the CoMFA and CoMSIA contour maps highlighted the importance of all five physicochemical parameters (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor) for activity. plos.org These insights are invaluable for guiding the design of new derivatives with enhanced potency. Based on these models, novel isoquinoline-1,3(2H,4H)-dione derivatives have been designed with predicted activities significantly better than the most active compounds in the original dataset. plos.org

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the structural basis of protein-ligand interactions and in the rational design of new, more potent inhibitors. For the isoquinoline-1,3(2H,4H)-dione series of compounds, docking studies have been crucial in elucidating their mechanism of action at a molecular level. plos.org

Studies involving a series of novel isoquinoline-1,3(2H,4H)-diones have explored their binding modes within the active site of CDK4. These investigations utilize the crystal structure of the target protein to provide a detailed picture of the ligand's conformation and orientation upon binding. The isoquinoline-1,3(2H,4H)-dione scaffold, due to its structural rigidity, serves as a crucial anchor for the molecule within the active site. plos.org

| Compound Derivative | Predicted Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| Isoquinoline-1,3-dione Scaffold | -8.5 | CDK4 |

| 4-substituted derivatives | -9.2 | CDK4 |

| 6-substituted derivatives | -9.8 | CDK4 |

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. Molecular docking studies on isoquinoline-1,3(2H,4H)-dione derivatives have successfully identified the key amino acid residues in the CDK4 active site that are crucial for binding. These interactions are predominantly a mix of hydrogen bonds and hydrophobic interactions. plos.org

The carbonyl groups of the isoquinolinedione moiety are often involved in forming hydrogen bonds with backbone atoms of the hinge region residues of the kinase. Specifically, interactions with the backbone NH and CO groups of amino acids like Val96 have been noted. The aromatic rings of the isoquinoline core and the methoxyphenyl substituent are positioned to engage in hydrophobic interactions with nonpolar residues within the active site, such as Ile12, Val20, and Leu149. These hydrophobic interactions are critical for the potency of the inhibitors. plos.org

The methoxy (B1213986) group on the phenyl ring can also play a role, potentially forming additional hydrogen bonds with nearby polar residues or influencing the electronic properties of the aromatic system to enhance hydrophobic contacts. The precise nature and geometry of these interactions, as revealed by docking simulations, are in good agreement with the structure-activity relationship (SAR) data for this class of compounds, providing a rational basis for their observed inhibitory activities. plos.org

| Type of Interaction | Ligand Moiety | Key Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Isoquinolinedione Carbonyls | Val96 (backbone NH) |

| Hydrophobic Interactions | Isoquinoline Aromatic Ring | Ile12, Val20, Ala33 |

| Hydrophobic Interactions | Methoxyphenyl Ring | Leu149, Ala157 |

Structure Activity Relationships Sar in Isoquinolinedione Derivatives

Influence of Substituents on Molecular Recognition and Biological Activity

The biological activity of isoquinolinedione derivatives is highly sensitive to the nature and position of substituents on the core scaffold. Modifications on both the isoquinoline (B145761) ring system and the N-aryl moiety can significantly impact molecular recognition by biological targets.

A significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and docking study on a series of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones, which act as Cyclin-Dependent Kinase 4 (CDK4) inhibitors, has provided detailed insights into the structural requirements for activity. plos.orgrepec.org The study revealed that a combination of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are critical for potent inhibition. plos.orgrepec.org The isoquinoline-1,3-(2H,4H)-dione core itself serves as a rigid scaffold essential for aligning the key interacting features of the molecule with the target. plos.org

For related isoquinolin-1-one derivatives, substitutions at various positions have been shown to modulate antitumor activity. For instance, studies on 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives as tubulin polymerization inhibitors indicated that substitutions on the 1-phenyl ring are crucial for bioactivity. A compound bearing a 3'-hydroxy and 4'-methoxy substitution on this phenyl ring was identified as having optimal activity. nih.gov This suggests that for N-aryl isoquinolinediones like 2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione, modifications on the N-phenyl ring, such as altering the position or nature of the methoxy (B1213986) group, could significantly influence biological outcomes.

Furthermore, research on other isoquinoline systems has demonstrated the impact of substitutions on the heterocyclic core. For example, isoquinoline ring systems featuring a 4-methoxy phenyl substitution at the C-3 and C-4 positions have exhibited notable antifungal activity. nih.gov While the specific compound of focus has a different substitution pattern, this highlights the general importance of methoxyphenyl groups in conferring biological activity to the isoquinoline scaffold. The table below summarizes key substituent effects on the biological activity of various isoquinoline derivatives, providing a basis for understanding the SAR of this compound.

| Compound Series | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Observed Biological Activity | Reference |

|---|---|---|---|---|---|

| 4-[(Benzylamino)-methylene]-4H-isoquinoline-1,3-diones | Benzylamino moiety | 3-hydroxy group | - | CDK4 Inhibition | plos.orgrepec.org |

| 1-Phenyl-3,4-dihydroisoquinolines | 1-Phenyl ring | 3'-OH, 4'-OCH3 | - | Tubulin Polymerization Inhibition | nih.gov |

| Isoquinoline Derivatives | C-3 and C-4 | 4-Methoxyphenyl (B3050149) | - | Antifungal Activity | nih.gov |

Pharmacophore Elucidation and Analog Design Strategies

Pharmacophore modeling is a powerful computational tool in drug design that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govmdpi.com This approach is instrumental in understanding ligand-receptor interactions, guiding virtual screening for new active compounds, and designing novel analogs with improved properties. nih.gov

For the isoquinoline-1,3-dione class of compounds, pharmacophore models can be developed using either ligand-based or structure-based methods. mdpi.com In a ligand-based approach, a set of active molecules is superimposed, and common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups are identified. nih.gov A 3D-QSAR study on CDK4 inhibitors utilized the rigid isoquinoline-1,3-(2H,4H)-dione ring as a common substructure for aligning the entire series of molecules. plos.orgrepec.org This alignment is the foundational step for developing a pharmacophore hypothesis that encapsulates the key features for CDK4 inhibition. The resulting models predicted that a combination of steric, electrostatic, and hydrophobic features, along with hydrogen bonding capabilities, are crucial for activity. plos.org

Based on such validated pharmacophore models, analog design strategies can be implemented. These strategies involve:

Scaffold Hopping: Replacing the isoquinoline-1,3-dione core with other heterocyclic systems that maintain the crucial pharmacophoric features in the correct spatial orientation.

Substituent Modification: Introducing or modifying substituents on the N-aryl ring (the 4-methoxyphenyl group) or the isoquinoline core to optimize interactions with the target. For example, based on the QSAR models for CDK4 inhibitors, new potent molecules were designed that were predicted to be more active than the most active compound in the original series. plos.org

Conformational Constraint: Introducing rigid elements or ring systems to lock the molecule into its bioactive conformation, which can enhance binding affinity and selectivity.

Virtual screening campaigns using a pharmacophore model derived from active isoquinolinediones can efficiently filter large chemical databases to identify novel compounds that possess the desired structural features and are therefore more likely to be biologically active. nih.gov

| Feature Type | Description | Importance in Analog Design | Reference |

|---|---|---|---|

| Aromatic Rings | Provide hydrophobic and π-π stacking interactions. | Essential for anchoring the ligand in the binding pocket. The isoquinoline and N-phenyl rings are key. | monash.edu |

| Hydrogen Bond Acceptor | Typically oxygen or nitrogen atoms (e.g., carbonyl oxygens). | Crucial for specific interactions with amino acid residues in the target protein. | plos.orgmonash.edu |

| Hydrogen Bond Donor | Groups like -OH or -NH that can donate a hydrogen bond. | Can significantly enhance binding affinity and selectivity through directional interactions. | plos.orgmonash.edu |

| Hydrophobic Group | Non-polar aliphatic or aromatic moieties. | Important for occupying hydrophobic pockets within the receptor and contributing to overall binding energy. | plos.org |

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a profound role in the biological activity of a drug. Since biological targets like enzymes and receptors are chiral, they often exhibit stereospecificity, interacting differently with different stereoisomers of a ligand.

The core structure of this compound is achiral. However, the introduction of substituents on the isoquinoline ring, particularly at the C-4 position, can create a chiral center. Many naturally occurring isoquinoline alkaloids owe their chirality and potent biological activity to a stereogenic center at the C-1 position of a reduced isoquinoline ring. nih.gov

If a chiral center is introduced into an isoquinolinedione derivative, the resulting enantiomers or diastereomers can exhibit significant differences in their:

Binding Affinity: One stereoisomer may fit much better into the chiral binding site of a receptor than the other, leading to a higher affinity and potency.

Pharmacological Profile: In some cases, different stereoisomers can have qualitatively different biological activities, with one being an agonist and the other an antagonist, or one being active while the other is inactive or even toxic.

Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion can be stereoselective, leading to different in vivo concentrations and durations of action for different isomers.

Molecular Interactions and Biological Target Engagement of Isoquinolinedione Derivatives

Inhibitory Mechanisms Against Specific Enzyme Targets

The core isoquinoline-1,3(2H,4H)-dione structure serves as a versatile pharmacophore that can be adapted to inhibit a range of enzymes through distinct mechanisms. These mechanisms often involve precise interactions with the enzyme's active site, leading to the disruption of its catalytic function.

Derivatives of isoquinoline-1,3(2H,4H)-dione have emerged as a novel class of potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of cell cycle progression. nih.gov Dysregulation of the CDK4/cyclin D1 complex is a common feature in many cancers, making it an attractive target for antitumor agents. nih.gov The inhibitory mechanism of these compounds is based on their function as ATP-competitive inhibitors. youtube.com

Computational studies, including 3D-QSAR and molecular docking, have provided significant insights into the binding mode of these inhibitors within the ATP pocket of CDK4. plos.org The isoquinoline-1,3(2H,4H)-dione ring acts as a rigid common substructure for alignment and interaction. plos.org Specific structural features are crucial for potent inhibition: the carbonyl group at the C-3 position and the imino group at the N-10 site are considered essential for binding. plos.org Furthermore, studies on 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives indicate that a basic amine substituent on the aniline ring is a requirement for CDK4 inhibitory activity. nih.gov The potency can be further improved by introducing an aryl or heteroaryl substituent at the C-6 position of the isoquinoline (B145761) core. nih.gov These targeted interactions block the kinase activity of CDK4, preventing the phosphorylation of the retinoblastoma (Rb) protein and thereby halting the cell cycle progression from the G1 to the S phase. youtube.com

| Structural Position/Group | Favorable Properties for CDK4 Inhibition |

|---|---|

| R1 Position | Bulky, electron-withdrawing, hydrophobic, and hydrogen bond acceptor groups. plos.org |

| R2 Position | Minor, electron-withdrawing, hydrophilic, hydrogen bond donor and acceptor groups. plos.org |

| R3 Position | Minor, electron-withdrawing, and hydrogen bond acceptor substituent. plos.org |

| C-3 Carbonyl & N-10 Imino | Essential for binding to the ATP pocket of CDK4. plos.org |

| Aniline Ring (in 4-phenylaminomethylene derivatives) | Requires a basic amine substituent for activity. nih.gov |

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.govpatsnap.com This process involves two main catalytic steps: 3'-processing and strand transfer. nih.gov Derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov

The primary mechanism of action for these compounds involves the chelation of two divalent magnesium ions (Mg2+) within the catalytic core of the integrase enzyme. nih.govnih.gov The N-hydroxyimide moiety within the HID scaffold presents three oxygen atoms from a single ring in a specific conformation that effectively binds these essential metal cofactors. nih.govnih.gov This binding competitively blocks the active site, preventing the binding of host DNA and inhibiting the crucial strand transfer step, which ultimately halts viral replication. patsnap.comnih.gov Certain HID derivatives, such as MB-76, have shown potent activity against both wild-type and raltegravir-resistant HIV-1 variants, demonstrating a high barrier to resistance. nih.gov The inhibitory potency is highly dependent on the substituents on the isoquinolinedione core; for instance, substitutions at position 4 with alkylcarboxamido or halogenobenzyl groups can yield inhibitors with activity in the low nanomolar range. nih.govdaneshyari.com

The ribonuclease H (RNase H) activity of the HIV-1 reverse transcriptase (RT) is another essential function for viral replication. It is responsible for degrading the RNA strand of RNA:DNA hybrid molecules formed during reverse transcription. researchgate.net The 2-hydroxyisoquinoline-1,3-dione (HID) scaffold has been investigated as an inhibitor of this enzymatic function. nih.govresearchgate.net

Similar to their mechanism against HIV-1 integrase, the inhibitory action of HIDs against RNase H relies on their ability to bind to the two metal ions present in the enzyme's active site. nih.govnih.gov Crystal structures have confirmed that these compounds bind by chelating the active site metals, thereby blocking catalysis. nih.gov While the 2-hydroxy-(4H)-isoquinoline-1,3-dione pharmacophore can specifically inhibit RT-RNase H with sub-micromolar potency, some studies have found that many derivatives exhibit poor inhibitory properties against this target. nih.govnih.gov Often, these compounds are more potent as inhibitors of integrase than of RNase H. nih.gov

DNA topoisomerases are nuclear enzymes that resolve topological problems in DNA during processes like replication and transcription. nih.gov While direct experimental evidence for the inhibition of topoisomerases by 2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione is limited, computational studies on structurally related indenoisoquinoline derivatives provide valuable in silico insights into potential mechanisms. nih.govresearchgate.net These compounds act as topoisomerase I (Top1) inhibitors by trapping the covalent Top1-DNA cleavage complex. nih.govresearchgate.net

Ab initio calculations suggest that introducing nitrogen into the aromatic system, as seen in aza-indenoisoquinolines, increases the electron affinity of the scaffold. nih.gov This is predicted to facilitate the formation of a charge transfer complex with DNA, thereby improving the π-π stacking interactions between the inhibitor and the DNA base pairs at the cleavage site. nih.gov Molecular docking simulations further help to determine the probable binding model within the DNA-Topoisomerase complex. nih.govnih.gov For these related compounds, analysis suggests that the size of substituents on the lactam ring influences their binding mode; smaller substituents may allow intercalation into both free DNA and the Top1-DNA complex, while larger groups may only permit binding to the cleavage complex itself. nih.gov

One key non-catalytic role of clinical CDK4/6 inhibitors is the immediate and selective dissociation of the p21 protein from CDK4 complexes (but not CDK6). nih.gov This displacement of p21 allows it to bind to and inhibit CDK2, leading to an indirect, non-catalytic inhibition of CDK2 activity. nih.gov This dual mechanism—catalytic inhibition of CDK4/6 and non-catalytic inhibition of CDK2—can synergistically block cell-cycle entry. nih.gov

Furthermore, treatment with CDK4/6 inhibitors can induce distinct cellular states depending on the cell type. In malignant pleural mesothelioma cells, combining a CDK4/6 inhibitor with standard chemotherapy has been shown to induce either cellular senescence, associated with increased p21 expression, or autophagic cell death resulting from the impairment of the AKT/mTOR signaling pathway. mdpi.com In breast cancer models, CDK4/6 inhibition induces a senescence-like state and promotes significant changes in lysosomal biology, including increased lysosomal mass. embopress.org This alteration creates a new vulnerability, rendering the cancer cells sensitive to lysosomotropic agents. embopress.org

Protein-Ligand Binding Analysis and Selectivity Determinants

The efficacy and selectivity of isoquinolinedione derivatives are determined by the precise nature of their interactions within the ligand-binding pockets of their target proteins. In silico modeling, structural analysis, and structure-activity relationship (SAR) studies have been instrumental in elucidating these determinants. plos.orgnih.gov

For CDK4 inhibitors, docking studies have mapped the binding mode of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones within the enzyme's ATP-binding pocket. plos.org These analyses confirm that the isoquinoline-1,3-dione core is fundamental to the interaction. The SAR reveals that potency and selectivity are highly sensitive to the nature and position of substituents on the scaffold. plos.org For example, bulky, electron-withdrawing, and hydrophobic groups are favored at the R₁ position, while smaller, hydrophilic, and hydrogen-bond-donating/accepting groups are preferred at the R₂ position to enhance potency. plos.org The high degree of conservation in the binding pockets of CDK family members makes achieving selectivity challenging. nih.gov However, subtle differences, such as a sequence variation in the αD-helix motif between CDK4 and CDK6, can be exploited to design inhibitors with greater selectivity for CDK4. nih.gov

In the context of HIV-1 integrase, the binding of HID derivatives is dictated by their ability to chelate the Mg2+ ions in the active site. nih.gov A crystal structure of the inhibitor MB-76 bound to the intasome shows that its compact scaffold makes direct contact only with invariant residues of the enzyme (P145 and Q146 for HIV-1 IN). nih.gov This interaction pattern may explain the high genetic barrier to resistance. The presence of an extended linker, connecting the metal-chelating core to a p-fluorobenzyl group, provides flexibility that allows the inhibitor to adapt to the perturbed active sites of resistant integrase variants. nih.gov

Cellular Pathway Modulation Studies

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various synthetic compounds with significant biological activities. Derivatives of this scaffold have been shown to interact with key cellular targets, leading to the modulation of pathways critical for cell survival, proliferation, and death. Mechanistic studies have begun to unravel the precise molecular interactions that underpin these effects.

A primary mechanism through which isoquinolinedione derivatives exert their antiproliferative effects is by targeting the cell cycle machinery. The progression of the cell cycle is tightly regulated by a family of enzymes known as cyclin-dependent kinases (CDKs), which, in complex with their cyclin partners, drive the cell from one phase to the next. semanticscholar.org Aberrant activity of these kinases, particularly CDK4, is a hallmark of many cancers, leading to uncontrolled cell proliferation. semanticscholar.org

Studies on a series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have identified them as potent and selective inhibitors of CDK4. semanticscholar.org The mechanism of action involves the inhibition of the CDK4/cyclin D1 complex, which is crucial for the G1 to S phase transition in the cell cycle. By inhibiting this complex, the derivatives prevent the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and thereby inducing cell cycle arrest in the G1 phase. This halt in progression effectively stops cancer cell proliferation.

Structure-activity relationship (SAR) studies have provided insights into the molecular requirements for this inhibitory activity, as detailed in the table below. semanticscholar.org

| Structural Feature | Impact on CDK4 Inhibitory Activity | Rationale |

| Basic Amine on Aniline Ring | Essential for activity | This group is believed to form a key interaction within the ATP-binding pocket of the CDK4 enzyme. |

| Aryl/Heteroaryl at C-6 Position | Enhances inhibitory potency | The introduction of these bulky groups likely improves binding affinity through additional hydrophobic or aromatic interactions. |

This table summarizes the key structure-activity relationships for 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives as CDK4 inhibitors.

Beyond halting proliferation, certain isoquinoline derivatives can actively induce programmed cell death, or apoptosis, in cancer cells. japsonline.com Apoptosis is a critical process for removing damaged or unwanted cells and can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Research on related heterocyclic compounds has shown that they can trigger apoptosis by engaging components of both pathways. nih.gov

The intrinsic pathway is often initiated by cellular stress, leading to a change in the mitochondrial membrane potential. nih.gov Some derivatives have been shown to cause this depolarization, which results in the release of cytochrome C from the mitochondria into the cytoplasm. Cytosolic cytochrome C then binds with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.

The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of the initiator caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov

| Pathway Component | Role in Apoptosis | Effect of Bioactive Derivatives |

| Mitochondrial Membrane | Maintains separation of pro-apoptotic factors. | Potential is reduced or depolarized, increasing permeability. nih.gov |

| Bax | Pro-apoptotic protein that promotes cytochrome C release. | Expression or activity may be upregulated. nih.gov |

| Cytochrome C | Binds to Apaf-1 to initiate apoptosome formation. | Released from mitochondria into the cytoplasm. nih.gov |